molecular formula C25H20N2O4S B12155918 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12155918
M. Wt: 444.5 g/mol
InChI Key: SQFGOWVGXSKYLP-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex heterocyclic framework. Key structural features include:

  • Hydroxy(5-methylfuran-2-yl)methylidene group: Introduces polar oxygen atoms and a conjugated system, which may enhance electronic interactions.
  • Phenyl group at position 5: Provides steric bulk and aromaticity, influencing molecular rigidity and binding affinity.

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O4S/c1-3-15-10-11-17-19(13-15)32-25(26-17)27-21(16-7-5-4-6-8-16)20(23(29)24(27)30)22(28)18-12-9-14(2)31-18/h4-13,21,29H,3H2,1-2H3

InChI Key

SQFGOWVGXSKYLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its functional groups:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The double bond could be reduced to a single bond.

    Substitution: The phenyl group may undergo substitution reactions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution (e.g., NaN₃). Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: It serves as a challenging synthetic target for organic chemists.

    Biology: Researchers explore its interactions with enzymes, receptors, or DNA.

    Medicine: Investigations focus on potential pharmaceutical properties.

    Industry: It might find use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action remains speculative without specific studies. its unique structure suggests potential interactions with biological targets, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Benzothiazolyl Substituent Position 5 Substituent Methylidene Group
Target Compound 6-ethyl Phenyl Hydroxy(5-methylfuran-2-yl)
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-dimethyl 4-hydroxyphenyl Phenyl
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-pentoxy-phenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-dimethyl 3-methoxy-4-pentoxy-phenyl Phenyl

Key Observations:

Benzothiazolyl Substituents :

  • The 6-ethyl group in the target compound increases steric bulk compared to 4,6-dimethyl in analogs. This may enhance membrane permeability but reduce solubility .
  • Dimethyl substituents (in analogs) could improve metabolic stability due to reduced oxidative susceptibility.

Position 5 Substituents: The phenyl group in the target compound offers simplicity and hydrophobicity, favoring interactions with hydrophobic binding pockets. 3-methoxy-4-pentoxy-phenyl (in analog 2) combines electron-donating (methoxy) and lipophilic (pentoxy) groups, which may enhance receptor affinity in lipid-rich environments .

Methylidene Group :

  • The target compound’s hydroxy(5-methylfuran-2-yl) group introduces a heteroaromatic system with hydrogen-bonding capacity, contrasting with the purely aromatic phenyl group in analogs. This could modulate electronic effects (e.g., dipole interactions) and binding specificity .

Table 2: Hypothetical Property Comparison

Property Target Compound Analog 1 (4-hydroxyphenyl) Analog 2 (3-methoxy-4-pentoxy-phenyl)
LogP ~3.5 (moderate lipophilicity) ~2.8 (lower due to -OH) ~4.2 (higher due to pentoxy)
Molecular Weight ~495 g/mol ~480 g/mol ~550 g/mol
Hydrogen Bond Donors 1 (hydroxy group) 2 (-OH and pyrrolidone) 1 (pyrrolidone)
Bioactivity Potential Antimicrobial, enzyme inhibition Enhanced solubility-driven activity Lipophilic-targeted activity

Rationale:

  • Lipophilicity : The 6-ethyl and phenyl groups in the target compound balance hydrophobicity, whereas the pentoxy chain in analog 2 increases logP, favoring interactions with lipid membranes .
  • Electronic Effects : The furan’s oxygen in the target compound may enhance dipole interactions, while methoxy groups in analog 2 could stabilize charge-transfer complexes.
  • Steric Effects : Bulkier substituents (e.g., 4,6-dimethyl in analogs) may hinder binding to sterically sensitive targets.

Biological Activity

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique structural features, including a pyrrolidine core and various functional groups, this compound has been the subject of research aimed at understanding its biological activity and potential therapeutic applications.

Structural Features

The compound's structure includes:

  • Pyrrolidine Core : A five-membered ring that contributes to the compound's reactivity.
  • Benzothiazole Moiety : Enhances the compound's electrophilic properties.
  • Hydroxy Group : Capable of forming hydrogen bonds, influencing solubility and biological interactions.
  • Furan Ring : Known for its role in various biological activities.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, including:

  • Signal Transduction : The compound may influence signaling pathways that regulate cellular functions.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.
  • Gene Expression Modulation : May affect the transcription of genes related to cell growth and apoptosis.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest it may exhibit activity against certain bacterial strains.
  • Antioxidant Properties : The presence of the hydroxy and furan groups may contribute to its ability to scavenge free radicals.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may selectively induce apoptosis in cancer cells.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of similar compounds indicated that modifications in the benzothiazole ring significantly enhanced antibacterial activity against Gram-positive bacteria. This suggests that the structural features of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione could similarly yield promising results against microbial pathogens.

Cytotoxicity Assays

In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity toward various cancer cell lines while sparing normal cells. This selectivity is critical for developing effective anticancer therapies.

Antioxidant Activity

Research highlighted the antioxidant capabilities of compounds with similar structures, suggesting that (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione could also possess significant antioxidant properties, potentially contributing to protective effects against oxidative stress-related diseases.

Data Tables

Biological ActivityObserved EffectReference Source
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals

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